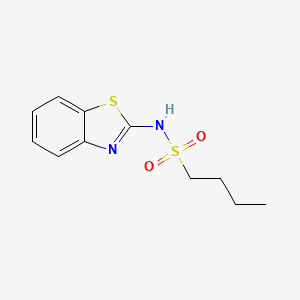![molecular formula C21H15N3O2S B5407676 2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5407676.png)
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is also known as MBPA and belongs to the class of acrylonitrile derivatives. MBPA has been found to exhibit promising biological activities such as anticancer, antiviral, and antimicrobial effects.
作用機序
The mechanism of action of MBPA is not fully understood. However, it has been proposed that MBPA exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, MBPA has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. MBPA has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects
MBPA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. MBPA has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, MBPA has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using MBPA in lab experiments include its potent biological activities, easy synthesis method, and low toxicity. However, the limitations of using MBPA include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, MBPA may exhibit nonspecific binding to proteins and other biomolecules, which can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the research on MBPA. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of MBPA. Another direction is the elucidation of the mechanism of action of MBPA, which can provide insights into its biological activities and potential therapeutic applications. Moreover, the development of MBPA derivatives with improved solubility and bioavailability can enhance its pharmacological properties. Furthermore, the evaluation of the in vivo efficacy and safety of MBPA in animal models can provide valuable information for its clinical development.
合成法
The synthesis of MBPA involves the reaction of 2-(5-methoxy-1H-benzimidazol-2-yl)acetonitrile with 5-(phenylthio)-2-furfural in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which undergoes a Michael addition reaction with acrylonitrile to yield MBPA. The yield of MBPA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
MBPA has been extensively studied for its potential biological activities. Several studies have reported that MBPA exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MBPA has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, MBPA has shown promising antimicrobial effects against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-25-15-7-9-18-19(12-15)24-21(23-18)14(13-22)11-16-8-10-20(26-16)27-17-5-3-2-4-6-17/h2-12H,1H3,(H,23,24)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLHFYCXUXKQRL-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)SC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)SC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5407593.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5407600.png)
![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![4-[2-cyano-2-(3-methylphenyl)vinyl]benzoic acid](/img/structure/B5407631.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
![4-[(dimethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5407653.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
![methyl 2-{[2-cyano-3-(2,3-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5407683.png)
![2,4-diamino-6-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-3,5-pyridinedicarbonitrile](/img/structure/B5407694.png)

![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5407703.png)
![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5407709.png)
